

# Application Notes and Protocols for Palladium-Catalyzed Dihydrobenzofuran Synthesis

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## Compound of Interest

Compound Name: Dihydrobenzofuran

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This document provides detailed application notes and experimental protocols for the synthesis of **dihydrobenzofurans** utilizing palladium-catalyzed methodologies. The **dihydrobenzofuran** motif is a prevalent scaffold in numerous natural products and pharmaceuticals, making its efficient synthesis a critical endeavor in medicinal chemistry and drug development. The following sections summarize key palladium-catalyzed approaches, present quantitative data for comparative analysis, and offer step-by-step experimental procedures.

## Introduction to Palladium-Catalyzed Dihydrobenzofuran Synthesis

Palladium catalysis has emerged as a powerful and versatile tool for the construction of the **dihydrobenzofuran** core. These methods offer significant advantages, including high efficiency, functional group tolerance, and the ability to control stereochemistry. Key strategies involve intramolecular C-O bond formation through various palladium-mediated processes such as Heck coupling, C-H activation, and annulation reactions. Recent advancements have focused on the development of enantioselective variants and the use of diverse and readily available starting materials.

## I. Enantioselective Heck-Type Cyclizations

Enantioselective palladium-catalyzed Heck-type reactions are a cornerstone for the synthesis of chiral **dihydrobenzofurans**. These reactions typically involve the intramolecular cyclization of an olefin-tethered aryl halide or triflate. The choice of chiral ligand is crucial for achieving high enantioselectivity.

## A. Intramolecular Heck/Cacchi Reaction

A notable example is the enantioselective synthesis of polycyclic **dihydrobenzofurans** through a sequential Heck/Cacchi reaction. This method utilizes an aryl iodide-joined alkene and an o-alkynylaniline in the presence of a palladium catalyst and a chiral ligand.[\[1\]](#)[\[2\]](#)

Quantitative Data:

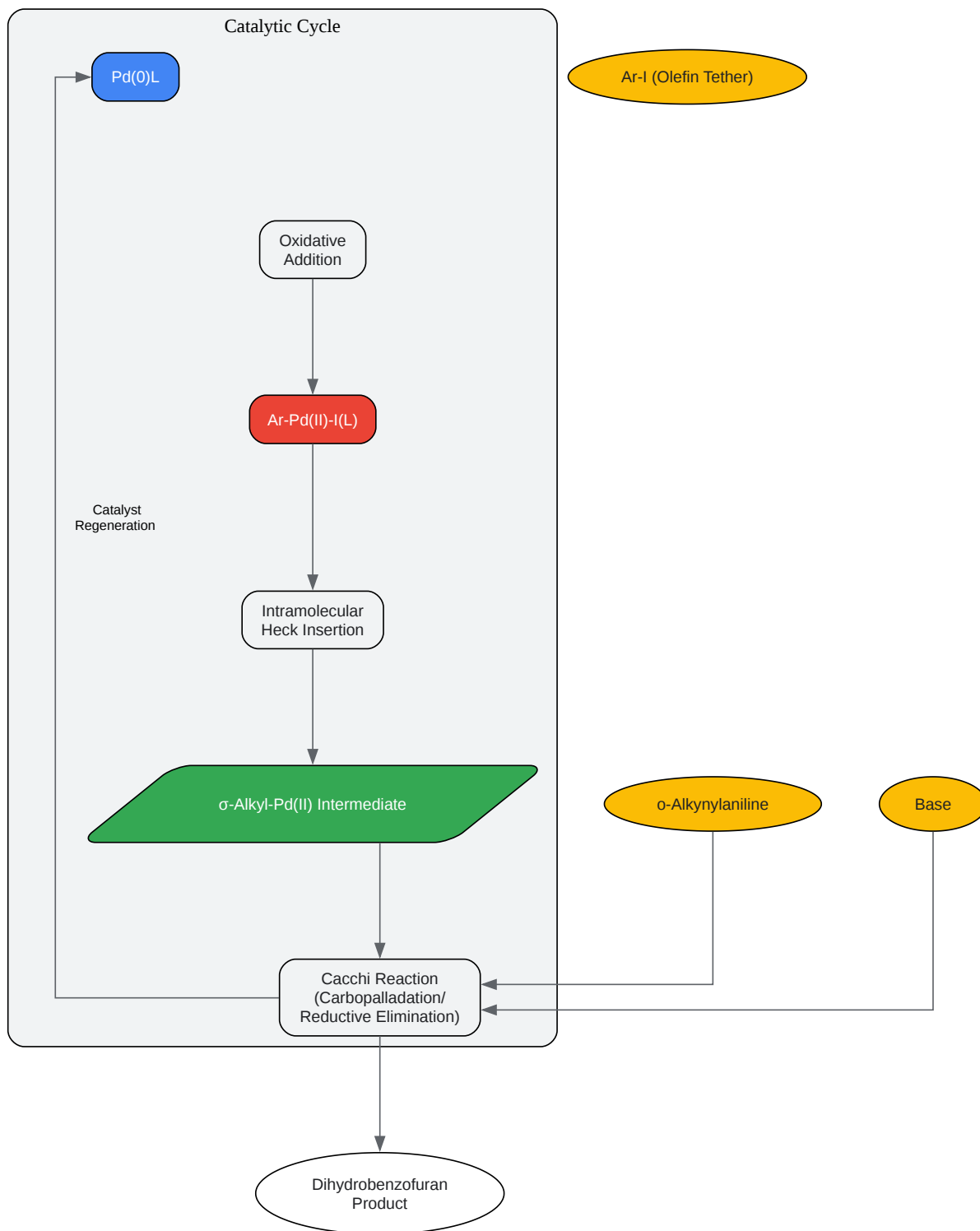
Entry	Aryl Iodide Substrate	o-Alkynylaniline Substrate	Catalyst/Ligand	Yield (%)	ee (%)	Ref
1	N-Allyl-2-iodoaniline derivative	Phenylacetylene derivative	$\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$ / N-Me- $\text{Xu}_3$	97	96	<a href="#">[1]</a> <a href="#">[2]</a>
2	N-Allyl-2-iodoaniline derivative	4-Methoxyphenylacetylene derivative	$\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$ / N-Me- $\text{Xu}_3$	91	95	<a href="#">[1]</a> <a href="#">[2]</a>
3	N-Allyl-2-iodoaniline derivative	4-Chlorophenylacetylene derivative	$\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$ / N-Me- $\text{Xu}_3$	84	97	<a href="#">[1]</a> <a href="#">[2]</a>

Experimental Protocol: General Procedure for Enantioselective Heck/Cacchi Reaction[\[1\]](#)[\[2\]](#)

- To a dried Schlenk tube under an argon atmosphere, add the aryl iodide-joined alkene (0.2 mmol, 1.0 equiv.),  $\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$  (0.01 mmol, 5 mol%), and the chiral ligand N-Me- $\text{Xu}_3$  (0.024 mmol, 12 mol%).

- Add anhydrous and degassed solvent (e.g., toluene, 2.0 mL).
- Stir the mixture at room temperature for 10 minutes.
- Add the o-alkynylaniline (0.24 mmol, 1.2 equiv.) and a base (e.g.,  $\text{Cs}_2\text{CO}_3$ , 0.4 mmol, 2.0 equiv.).
- Heat the reaction mixture at the specified temperature (e.g., 80 °C) and monitor by TLC until the starting material is consumed.
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Filter the mixture through a pad of Celite, and concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired **dihydrobenzofuran** derivative.

Catalytic Cycle:



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Caption: Catalytic cycle for the Heck/Cacchi reaction.

## II. C-H Activation/C-O Cyclization

Palladium-catalyzed C-H activation provides a direct and atom-economical route to **dihydrobenzofurans**, avoiding the pre-functionalization of starting materials. This strategy often involves a directing group to facilitate the selective activation of a specific C-H bond.

### A. Hydroxyl-Directed C-H Activation

A notable method involves the Pd(II)-catalyzed C-H activation/C-O cyclization directed by a proximate hydroxyl group. This approach is particularly useful for synthesizing spirocyclic **dihydrobenzofurans**.<sup>[3]</sup>

Quantitative Data:

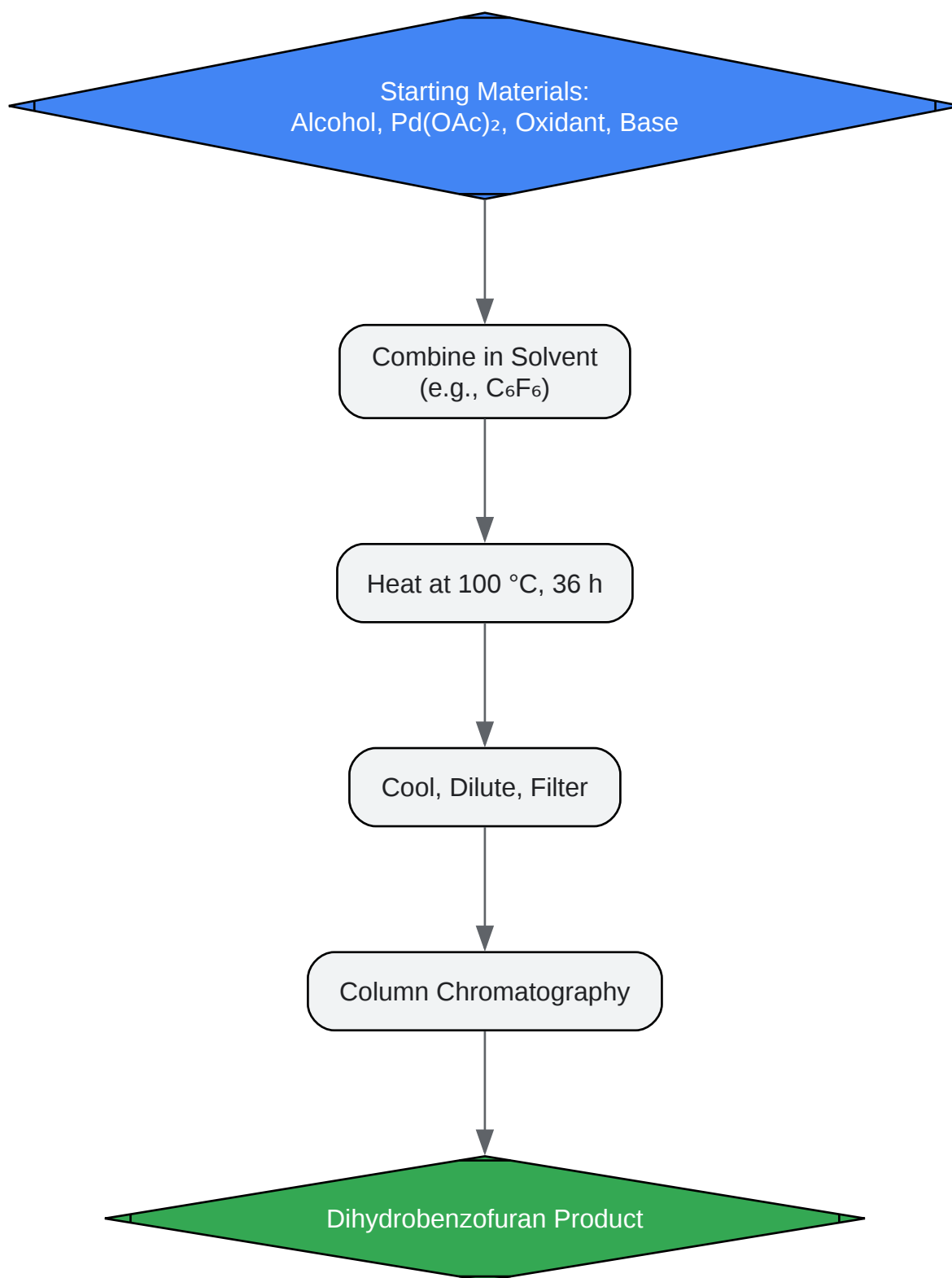
Entry	Substrate	Catalyst	Oxidant	Base	Yield (%)	Ref
1	1,1-Diphenyl-2-propen-1-ol	Pd(OAc) <sub>2</sub>	PhI(OAc) <sub>2</sub>	Li <sub>2</sub> CO <sub>3</sub>	85	[3]
2	1-(4-Methoxyphenyl)-2-phenyl-2-propen-1-ol	Pd(OAc) <sub>2</sub>	PhI(OAc) <sub>2</sub>	Li <sub>2</sub> CO <sub>3</sub>	78	[3]
3	1-(4-Chlorophenyl)-2-phenyl-2-propen-1-ol	Pd(OAc) <sub>2</sub>	PhI(OAc) <sub>2</sub>	Na <sub>2</sub> HPO <sub>4</sub>	92	[3]

Experimental Protocol: General Procedure for Hydroxyl-Directed C-H Activation<sup>[3]</sup>

- To a screw-capped vial, add the alcohol substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)<sub>2</sub> (0.01 mmol, 5 mol%), PhI(OAc)<sub>2</sub> (0.3 mmol, 1.5 equiv.), and Li<sub>2</sub>CO<sub>3</sub> (0.3 mmol, 1.5 equiv.).
- Add the solvent (e.g., C<sub>6</sub>F<sub>6</sub>, 2 mL).

- Seal the vial and heat the reaction mixture at 100 °C for 36 hours.
- Cool the reaction to room temperature and dilute with dichloromethane.
- Filter the mixture through a pad of Celite and wash with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the desired **dihydrobenzofuran**.

Workflow Diagram:



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Caption: Experimental workflow for C-H activation.

### III. Annulation of 1,3-Dienes with o-Iodoaryl Acetates

This method provides an efficient route to vinyl-substituted **dihydrobenzofurans** through a palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates. The reaction is believed to proceed via oxidative addition, syn-addition to the diene, intramolecular coordination, hydrolysis, and reductive elimination.<sup>[4][5]</sup>

Quantitative Data:

Entry	o-Iodoaryl Acetate	1,3-Diene	Catalyst	Base	Yield (%)	Ref
1	2-Iodophenyl acetate	Isoprene	Pd(OAc) <sub>2</sub>	Na <sub>2</sub> CO <sub>3</sub>	85	<sup>[4][5]</sup>
2	4-Methyl-2-iodophenyl acetate	1,3-Butadiene	Pd(OAc) <sub>2</sub>	Na <sub>2</sub> CO <sub>3</sub>	78	<sup>[4][5]</sup>
3	4-Chloro-2-iodophenyl acetate	2,3-Dimethyl-1,3-butadiene	Pd(OAc) <sub>2</sub>	Na <sub>2</sub> CO <sub>3</sub>	92	<sup>[4][5]</sup>

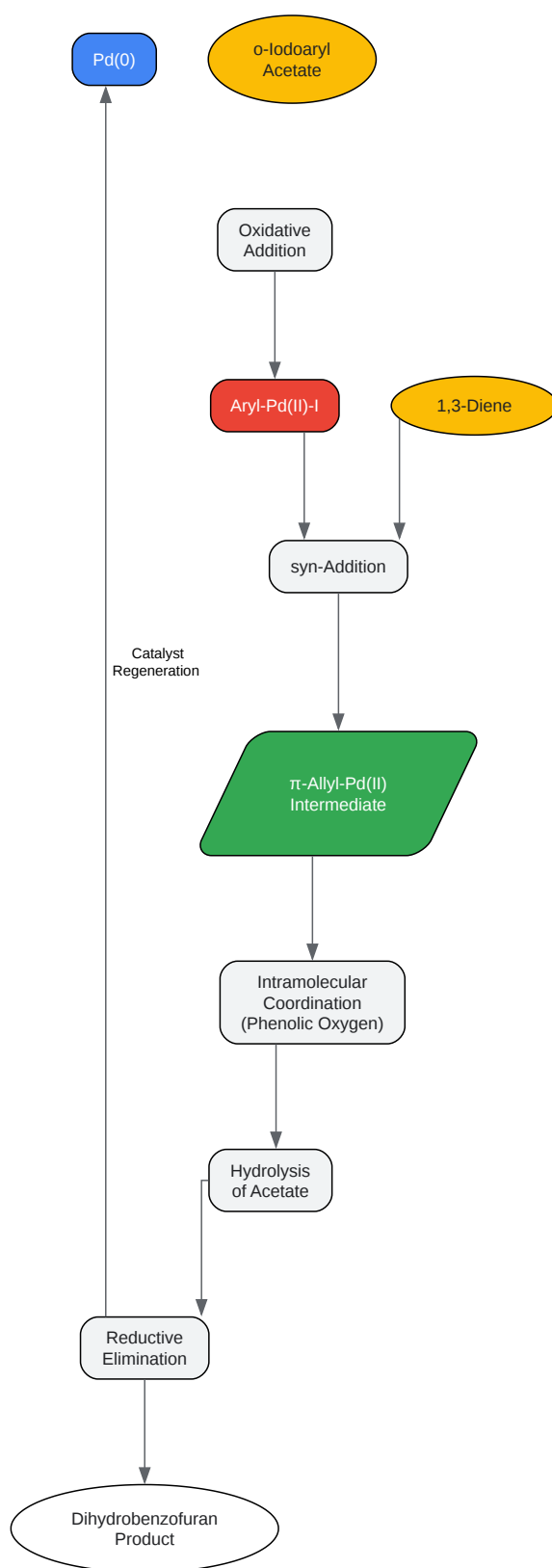
Experimental Protocol: General Procedure for Annulation of 1,3-Dienes<sup>[4][5]</sup>

- To a pressure tube, add the o-iodoaryl acetate (1.0 mmol, 1.0 equiv.), Pd(OAc)<sub>2</sub> (0.05 mmol, 5 mol%), a phosphine ligand (if necessary), and Na<sub>2</sub>CO<sub>3</sub> (2.0 mmol, 2.0 equiv.).
- Add the solvent (e.g., DMF, 5 mL) and the 1,3-diene (1.5 mmol, 1.5 equiv.).
- Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time.
- Cool the reaction to room temperature and dilute with water.



- Extract the mixture with an organic solvent (e.g., diethyl ether).
- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel.

Proposed Mechanism:



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Caption: Proposed mechanism for diene annulation.

## IV. Carboalkoxylation of 2-Allylphenols

This strategy involves the palladium-catalyzed coupling of 2-allylphenol derivatives with aryl triflates to generate functionalized 2,3-**dihydrobenzofurans**. The reaction proceeds with good yields and diastereoselectivities.[6]

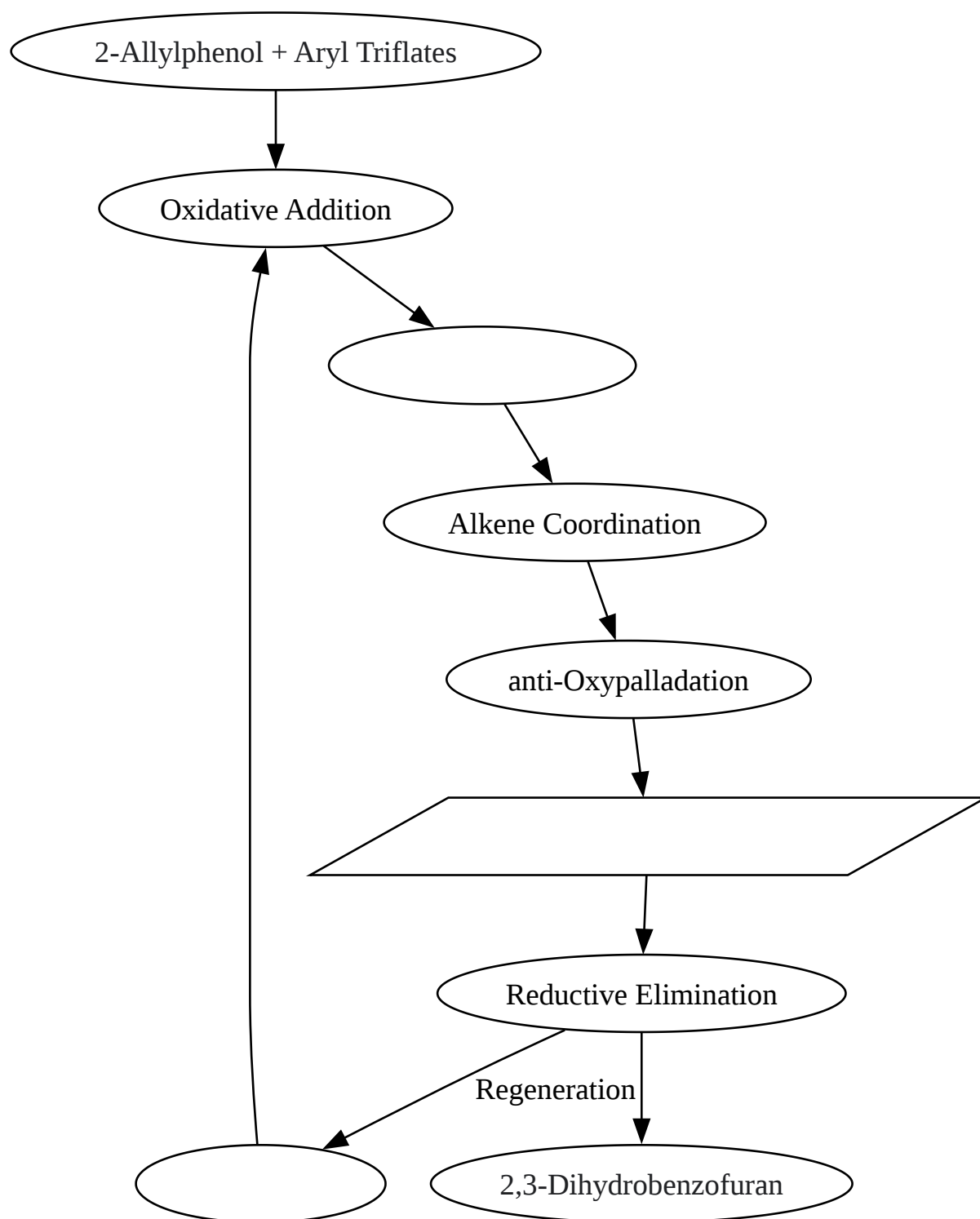
Quantitative Data:

Entry	2-Allylphenol Derivative	Aryl Triflates	Catalyst/Ligand	Diastereomeric Ratio	Yield (%)	Ref
1	2-Allylphenol	Phenyl triflate	Pd(OAc) <sub>2</sub> / CPhos	>20:1	85	[6]
2	2-(2-Methylallyl)phenol	4-Methoxyphenyl triflate	Pd(OAc) <sub>2</sub> / CPhos	10:1	78	[6]
3	2-Allyl-4-chlorophenol	4-Acetylphenyl triflate	Pd(OAc) <sub>2</sub> / CPhos	15:1	82	[6]

Experimental Protocol: General Procedure for Carboalkoxylation[6]

- In a glovebox, to an oven-dried vial, add Pd(OAc)<sub>2</sub> (0.01 mmol, 5 mol%), the ligand CPhos (0.012 mmol, 6 mol%), and a base (e.g., K<sub>3</sub>PO<sub>4</sub>, 0.4 mmol, 2.0 equiv.).
- Add the 2-allylphenol (0.2 mmol, 1.0 equiv.) and the aryl triflate (0.24 mmol, 1.2 equiv.).
- Add the solvent (e.g., toluene, 1.0 mL).
- Seal the vial with a Teflon-lined cap and remove it from the glovebox.
- Heat the reaction mixture at 100 °C for 24 hours.
- Cool the reaction to room temperature and dilute with ethyl acetate.

- Filter through a plug of silica gel, eluting with ethyl acetate.
- Concentrate the filtrate and purify the residue by flash column chromatography.



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